1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-(4-methoxyphenyl)carbamimidothioate 1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-(4-methoxyphenyl)carbamimidothioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1086469
InChI: InChI=1S/C26H33N3O4S/c1-4-6-7-8-17-33-22-15-11-20(12-16-22)29-24(30)18-23(25(29)31)34-26(27-5-2)28-19-9-13-21(32-3)14-10-19/h9-16,23H,4-8,17-18H2,1-3H3,(H,27,28)
SMILES: CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC)NC3=CC=C(C=C3)OC
Molecular Formula: C26H33N3O4S
Molecular Weight: 483.6 g/mol

1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-(4-methoxyphenyl)carbamimidothioate

CAS No.:

Cat. No.: VC1086469

Molecular Formula: C26H33N3O4S

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-(4-methoxyphenyl)carbamimidothioate -

Specification

Molecular Formula C26H33N3O4S
Molecular Weight 483.6 g/mol
IUPAC Name [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N//'-ethyl-N-(4-methoxyphenyl)carbamimidothioate
Standard InChI InChI=1S/C26H33N3O4S/c1-4-6-7-8-17-33-22-15-11-20(12-16-22)29-24(30)18-23(25(29)31)34-26(27-5-2)28-19-9-13-21(32-3)14-10-19/h9-16,23H,4-8,17-18H2,1-3H3,(H,27,28)
Standard InChI Key YOGOAOBEWOADIF-UHFFFAOYSA-N
SMILES CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC)NC3=CC=C(C=C3)OC
Canonical SMILES CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC)NC3=CC=C(C=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator